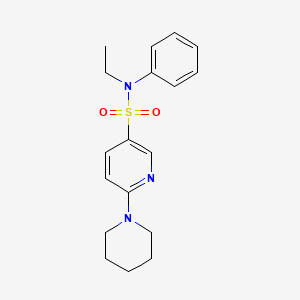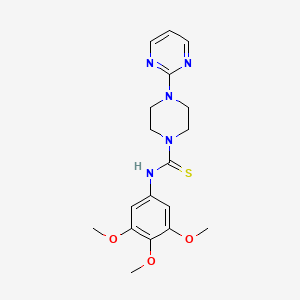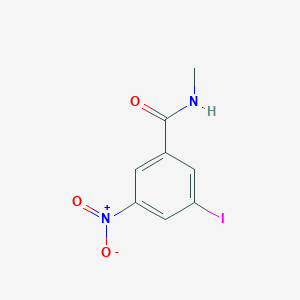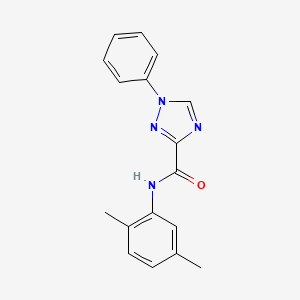
N-ethyl-N-phenyl-6-(1-piperidinyl)-3-pyridinesulfonamide
Vue d'ensemble
Description
N-ethyl-N-phenyl-6-(1-piperidinyl)-3-pyridinesulfonamide, commonly known as EPPS, is a chemical compound that has gained attention in scientific research due to its unique properties. EPPS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many different areas of research. In
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a key intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are significant for designing drugs with enhanced pharmacological profiles .
Pharmacological Applications
N-ethyl-N-phenyl-6-(piperidin-1-yl)pyridine-3-sulfonamide: has been identified as a potential scaffold for developing new pharmacological agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with activities such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant .
Anticancer Agents
The piperidine moiety is a common feature in many anticancer agents. Research has shown that specific modifications to the piperidine ring can enhance the cytotoxicity against cancer cells. Therefore, this compound could be used to synthesize benzamide compounds with potential anticancer properties .
Antimicrobial and Antifungal Applications
Due to its structural flexibility, the compound can be tailored to target a variety of microbial and fungal pathogens. This adaptability makes it a valuable candidate for developing new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance .
Neuroprotective and Anti-Alzheimer’s Agents
The piperidine structure is associated with neuroprotective properties. Derivatives of this compound could be explored for their potential use in treating neurodegenerative diseases like Alzheimer’s, offering a new avenue for therapeutic intervention .
Development of Chemosensors
Piperidine derivatives, including the compound , can be functionalized to create fluorescent chemosensors. These sensors are capable of detecting various ions like chromium, iron, and copper in organic-aqueous solutions, which is essential for environmental monitoring and industrial processes .
Propriétés
IUPAC Name |
N-ethyl-N-phenyl-6-piperidin-1-ylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-21(16-9-5-3-6-10-16)24(22,23)17-11-12-18(19-15-17)20-13-7-4-8-14-20/h3,5-6,9-12,15H,2,4,7-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDKEUMCACHSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)

![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)

![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)

![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide](/img/structure/B4237654.png)
![3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)